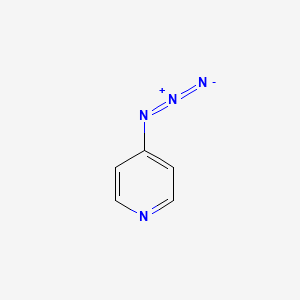

4-Azidopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-azidopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-9-8-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSJKRDTLONZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462536 | |

| Record name | 4-azidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39910-67-3 | |

| Record name | 4-azidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azidopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Azidopyridine from 4-Aminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-azidopyridine from 4-aminopyridine, a critical process for the introduction of the versatile azide functional group onto the pyridine scaffold. This compound serves as a valuable building block in medicinal chemistry and drug development, primarily utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the construction of more complex molecular architectures.[1] This document outlines a detailed experimental protocol, safety considerations, and characterization data for the synthesis of this compound.

Core Synthesis Pathway: Diazotization and Azide Substitution

The primary and most established method for the synthesis of this compound from 4-aminopyridine is a two-step, one-pot reaction involving:

-

Diazotization: The conversion of the primary aromatic amine (4-aminopyridine) into a diazonium salt using a nitrosating agent, typically sodium nitrite, in a strong acidic medium.

-

Azide Substitution: The subsequent displacement of the diazonium group with an azide ion, introduced from a source such as sodium azide or potassium azide.

This reaction is highly efficient, with reported yields of up to 86%.[1] The process requires careful temperature control to ensure the stability of the intermediate diazonium salt.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Aminopyridine | 1 equivalent | Starting material |

| Concentrated Hydrochloric Acid | ~1 mL/mmol of substrate | Solvent and acid catalyst |

| Sodium Nitrite (NaNO₂) | 1.25 equivalents | Diazotizing agent |

| Potassium Azide (KN₃) | 1 equivalent | Azide source |

| Reaction Conditions | ||

| Diazotization Temperature | 0°C | Critical for diazonium salt stability |

| Azide Addition Temperature | 0°C to Room Temperature | Gradual warming after addition |

| Reaction Time | 1.5 hours | Total reaction time |

| Yield | ||

| Product Yield | up to 86% | Reported yield of crude product |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the diazotization of aromatic amines followed by azide substitution.

Materials:

-

4-Aminopyridine

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Nitrite (NaNO₂)

-

Potassium Azide (KN₃)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Preparation of the Diazonium Salt:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyridine (1 equivalent) in concentrated hydrochloric acid (~1 mL/mmol) at 0°C using an ice bath.

-

Prepare a solution of sodium nitrite (1.25 equivalents) in deionized water (~1 mL/mmol).

-

Add the sodium nitrite solution dropwise to the stirred 4-aminopyridine solution at 0°C over a period of 30 minutes. Maintain the temperature strictly at 0°C.

-

After the addition is complete, stir the solution at 0°C for an additional 30 minutes.

-

-

Azide Substitution:

-

Prepare a solution of potassium azide (1 equivalent) in deionized water (~1 mL/mmol).

-

Add the potassium azide solution dropwise to the reaction mixture at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

-

-

Work-up and Isolation:

-

Dilute the reaction mixture with ice water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The crude product can often be used directly without further purification.

-

Characterization Data

-

¹H Nuclear Magnetic Resonance (NMR): In deuterated chloroform (CDCl₃), the ¹H NMR spectrum of this compound typically exhibits two doublets. The protons at the 2 and 6 positions (adjacent to the pyridine nitrogen) appear around δ 8.54 ppm, and the protons at the 3 and 5 positions appear at approximately δ 6.96 ppm.[1]

-

Infrared (IR) Spectroscopy: The characteristic vibrational stretching mode of the azide group (N₃) in this compound is observed in the IR spectrum in the range of 2093-2135 cm⁻¹.[1]

Safety and Handling

Organic azides are energetic compounds and should be handled with extreme caution. Sodium azide and hydrazoic acid (which can be formed by acidification of azide salts) are highly toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations involving azides should be performed in a well-ventilated fume hood.

-

Avoid Heat, Friction, and Shock: Organic azides can be sensitive to heat, friction, and shock, which can lead to explosive decomposition.

-

Incompatible Materials: Avoid contact of azides with strong acids (forms highly toxic and explosive hydrazoic acid), heavy metals (forms highly sensitive and explosive metal azides), and halogenated solvents.

-

Quenching and Disposal: Azide-containing waste must be quenched and disposed of according to institutional safety protocols. A common method for quenching residual sodium azide is the addition of a sodium nitrite solution followed by acidification.

Workflow and Logic Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship of the key steps.

Caption: Workflow for the synthesis of this compound.

Caption: Key mechanistic steps in the synthesis.

References

4-azidopyridine chemical properties and structure

An In-depth Technical Guide to 4-Azidopyridine: Chemical Properties and Structure

Introduction

This compound is a versatile organic compound that serves as a crucial building block in advanced organic synthesis. Its unique chemical properties, stemming from the presence of both a pyridine ring and an azide functional group, make it a valuable reagent in medicinal chemistry, chemical biology, and materials science.[1] The azide group's ability to participate in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry," allows for the efficient and regioselective formation of stable triazole rings under mild conditions.[1] Furthermore, the photolytic or thermolytic decomposition of this compound generates highly reactive nitrene intermediates, which can undergo various insertion or rearrangement reactions, expanding its synthetic utility.[1] This guide provides a comprehensive overview of the chemical properties, molecular structure, and key experimental protocols associated with this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₄ | [2][3][4] |

| Molecular Weight | 120.11 g/mol | [1][2] |

| Boiling Point | 71-72 °C (at 5-6 Torr) | [3] |

| Appearance | Not explicitly stated; likely a liquid or solid | |

| Solubility | Soluble in chloroform | [5] |

| CAS Number | 39910-67-3 | [1][2][3] |

| InChIKey | MTSJKRDTLONZJP-UHFFFAOYSA-N | [1][2] |

Molecular Structure and Spectroscopic Data

The molecular structure of this compound has been investigated using both computational and experimental methods. Quantum mechanical calculations, including Density Functional Theory (DFT), have been employed to predict its optimized geometry and electronic ground state.[1]

Crystallographic studies of its derivatives, such as the hexacoordinate silicon complex SiCl₄(this compound)₂, reveal a near-linear geometry of the azide group.[1] The structure of the pyridine ring is largely unperturbed by the azido substituent.[5]

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum typically displays two doublets. The protons at the 2 and 6 positions (adjacent to the nitrogen) appear around 8.54 ppm, while the protons at the 3 and 5 positions are observed at approximately 6.96 ppm.[1]

-

¹³C NMR: Provides further information about the carbon framework of the molecule.[1]

-

IR Spectroscopy: Useful for identifying the characteristic azide (N₃) stretching vibrations.

Reactivity and Key Reactions

The reactivity of this compound is dominated by the chemistry of the azide group and the pyridine ring.

Thermal and Photochemical Decomposition

Both heat and UV light can induce the extrusion of nitrogen gas (N₂) from this compound to form a highly reactive 4-pyridylnitrene intermediate.[1]

-

Thermolysis: Flash vacuum thermolysis (FVT) at 400 °C leads to the formation of 4,4'-azopyridine, which is indicative of the dimerization of the triplet 4-pyridylnitrene.[1] This suggests that intersystem crossing to the triplet state is a facile process under thermal conditions.[1]

-

Photolysis: Upon photolysis, this compound loses a nitrogen molecule to generate nitrene intermediates in both singlet and triplet states. Laser flash photolysis studies are used to investigate the transient intermediates formed upon UV irradiation.[1] These nitrenes can undergo complex rearrangements, including ring expansion to form diazacycloheptatetraenes, which can be photochemically active themselves.[1]

References

Stability and Storage of 4-Azidopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Azidopyridine is a versatile heterocyclic organic azide that serves as a crucial building block in medicinal chemistry and drug development, primarily utilized in "click chemistry" reactions for the synthesis of novel compounds. However, its azide functional group also renders it an energetic material, necessitating a thorough understanding of its stability and appropriate storage conditions to ensure laboratory safety and maintain chemical integrity. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on available scientific literature.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₅H₄N₄ |

| Molecular Weight | 120.11 g/mol [1] |

| Appearance | Not specified in readily available literature, but likely a solid at room temperature. |

| SMILES | C1=CN=CC=C1N=[N+]=[N-][1] |

| InChI | InChI=1S/C5H4N4/c6-9-8-5-1-3-7-4-2-5/h1-4H[1] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, and the presence of other chemical substances. As an organic azide, it is classified as a potentially explosive material.

Thermal Stability

-

The thermal decomposition of 2,4,6-triazidopyridine has been observed to occur in the temperature range of 120–160°C.[2]

-

Flash vacuum thermolysis (FVT) of this compound at a significantly higher temperature of 400°C leads to the formation of 4,4'-azopyridine, indicating the generation of a 4-pyridylnitrene intermediate.[3]

These findings suggest that while this compound is stable at ambient temperatures, it will decompose exothermically at elevated temperatures. The decomposition process involves the extrusion of nitrogen gas, which can lead to a rapid pressure increase in a closed system.

Photochemical Stability

Exposure to light, particularly ultraviolet (UV) radiation, can induce the decomposition of organic azides. Photolysis of this compound can lead to the formation of highly reactive nitrene intermediates. While specific studies detailing the long-term photostability of this compound at ambient laboratory light levels are not prevalent, it is a standard precaution for all organic azides to be protected from light to prevent degradation and the formation of potentially hazardous decomposition products.

Hydrolytic Stability

No specific data on the hydrolytic stability of this compound was found in the reviewed literature. However, the pyridine ring and the azide functional group are generally stable to water under neutral conditions. Strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.

Recommended Storage Conditions

To ensure the safety of laboratory personnel and maintain the chemical purity of this compound, the following storage conditions are recommended based on general guidelines for organic azides.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of thermal decomposition and reduce the risk of accidental initiation. |

| Light | Store in an amber or opaque container in a dark location. | To prevent photochemical decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential reactions with atmospheric components. |

| Container | Use a tightly sealed, appropriate container. Avoid contact with incompatible materials. | To prevent contamination and potential hazardous reactions. |

| Quantity | Store the minimum quantity necessary for ongoing research. | To minimize the potential hazard in case of an incident. |

Handling and Safety Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Avoidance of Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

-

Mechanical Shock and Friction: Avoid grinding, scraping, or subjecting the material to mechanical shock.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and metals, which can form shock-sensitive metal azides.

Experimental Protocols for Stability Assessment

For researchers needing to perform their own stability assessments, the following experimental methodologies are recommended.

Thermal Stability Analysis

Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Protocol:

-

Accurately weigh a small sample (typically 1-5 mg) of this compound into an aluminum or copper DSC pan.

-

Seal the pan (or use a pinhole lid for TGA to allow for the escape of gaseous products).

-

Place the sample pan and a reference pan in the DSC/TGA instrument.

-

Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) under a nitrogen atmosphere.

-

Record the heat flow (DSC) and mass loss (TGA) as a function of temperature.

-

The DSC thermogram will indicate the onset temperature of decomposition (an exothermic peak) and the energy released. The TGA curve will show the temperature at which mass loss (due to nitrogen evolution) begins and the total mass lost.

Photostability Analysis

Method: High-Performance Liquid Chromatography (HPLC) following light exposure.

Protocol:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Divide the solution into two portions. Protect one portion from light (control) and expose the other to a controlled light source (e.g., a photostability chamber with a defined light intensity and spectral distribution).

-

At specified time intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the aliquots by HPLC with a suitable column and mobile phase to quantify the concentration of this compound.

-

A decrease in the concentration of this compound in the exposed sample compared to the control indicates photodegradation.

Logical Workflow for Safe Handling and Storage

The following diagram illustrates a logical workflow for the safe handling and storage of this compound.

Caption: Logical workflow for the procurement, storage, handling, and disposal of this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis but requires careful management due to its potential instability. Adherence to the storage and handling guidelines outlined in this document is paramount for ensuring laboratory safety and the integrity of the compound. Researchers should consult their institution's safety protocols and relevant Safety Data Sheets (SDS) for comprehensive safety information. When quantitative stability data is critical for a specific application, it is recommended to perform dedicated stability studies using established analytical techniques.

References

The Photochemistry of 4-Azidopyridine: A Technical Guide to Nitrene Formation and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidopyridine is a versatile chemical probe and building block in organic synthesis and chemical biology. Its utility largely stems from the photochemical generation of a highly reactive nitrene intermediate, 4-pyridylnitrene. This technical guide provides an in-depth exploration of the photochemistry of this compound, focusing on the formation, characterization, and reactivity of the resultant nitrene species. The information presented herein is critical for the rational design of experiments in areas such as photoaffinity labeling, cross-linking, and the synthesis of novel heterocyclic compounds. While much of the detailed mechanistic work has been conducted on the closely related this compound-1-oxide, its photochemical behavior provides a strong foundational understanding for that of this compound.

Core Principles: From Photoexcitation to Nitrene Formation

Upon absorption of ultraviolet (UV) light, this compound undergoes photodecomposition, leading to the extrusion of molecular nitrogen (N₂) and the formation of 4-pyridylnitrene. This process is initiated by the excitation of the azide moiety to an electronically excited state.

The primary photochemical event is the formation of a singlet nitrene, which is a high-energy, short-lived species. The singlet nitrene can then undergo several competing processes: intersystem crossing (ISC) to the more stable triplet nitrene, or direct reaction with surrounding molecules or intramolecular rearrangement.

Signaling Pathway of this compound Photolysis

The following diagram illustrates the key steps in the photochemical transformation of this compound.

Caption: Photochemical pathway of this compound.

Quantitative Data on Nitrene Formation and Reactivity

Quantitative understanding of the photochemical process is crucial for controlling reaction outcomes. The following table summarizes key quantitative data, primarily derived from studies on this compound-1-oxide, which serves as a valuable model.

| Parameter | Value | Species | Conditions | Reference |

| Intersystem Crossing Rate Constant (kISC) | ~2 x 107 s-1 | 4-Nitrenopyridine-1-oxide | Laser Flash Photolysis (266 or 308 nm) | |

| Lifetime of Singlet Nitrene | 50 ns | Tetrachloropyridyl-4-nitrene | Methylene Chloride solution | |

| Reaction Rate with Pyridine (kpyr) | 2.67 x 107 M-1s-1 | Tetrachloropyridyl-4-nitrene | Methylene Chloride solution |

Experimental Protocols

Laser Flash Photolysis (LFP) of this compound

This protocol describes a general procedure for studying the transient species generated from the photolysis of this compound using nanosecond laser flash photolysis.

Objective: To detect and characterize the transient absorption spectra and kinetics of 4-pyridylnitrene.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol, or an inert solvent like hexane)

-

Quartz cuvette with a 1 cm path length

-

Nanosecond pulsed laser (e.g., Nd:YAG laser with frequency tripling or quadrupling capabilities to generate 355 nm or 266 nm, respectively, or an excimer laser)

-

Xenon arc lamp (for probing)

-

Monochromator

-

Photomultiplier tube (PMT) or CCD detector

-

Digital oscilloscope

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength in a 1 cm path length cuvette.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 20 minutes to prevent quenching of the triplet nitrene by oxygen.

-

-

LFP Setup and Data Acquisition:

-

The experimental setup consists of a pulsed laser for excitation and a continuous wave lamp for probing, arranged in a perpendicular geometry.

-

The probe light passes through the sample and is directed to a monochromator to select the wavelength of interest.

-

The light intensity is detected by a PMT, and the signal is recorded by a digital oscilloscope.

-

The laser pulse excites the sample, and the change in absorbance is monitored over time.

-

-

Data Analysis:

-

Transient absorption spectra are constructed by plotting the change in absorbance (ΔA) as a function of wavelength at a specific time delay after the laser pulse.

-

Kinetic traces are obtained by monitoring the decay of the transient absorption at a specific wavelength. These traces can be fitted to appropriate kinetic models to determine the lifetimes of the transient species.

-

Experimental Workflow Diagram

Caption: Workflow for Laser Flash Photolysis of this compound.

Reactivity of 4-Pyridylnitrene

The reactivity of 4-pyridylnitrene is dictated by its spin state.

-

Singlet 4-Pyridylnitrene: This species is highly electrophilic and can undergo a variety of rapid reactions. A prominent pathway is ring expansion to form a seven-membered ring diazacycloheptatetraene. This has been observed in matrix isolation studies. The singlet nitrene can also be trapped by nucleophiles.

-

Triplet 4-Pyridylnitrene: The triplet state is less reactive than the singlet state and behaves more like a diradical. Its primary reaction pathway is often dimerization to form 4,4'-azopyridine. It can also abstract hydrogen atoms from the solvent.

Conclusion

The photochemistry of this compound is a rich and complex field with significant implications for synthetic chemistry and drug development. The ability to generate the highly reactive 4-pyridylnitrene intermediate through photolysis provides a powerful tool for molecular modification and the construction of complex heterocyclic systems. A thorough understanding of the underlying photochemical principles, reaction kinetics, and experimental methodologies is paramount for harnessing the full potential of this versatile molecule. Further research focusing on the direct quantification of photochemical parameters for this compound will undoubtedly enhance its application in various scientific disciplines.

The Thermal Decomposition of 4-Azidopyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition of 4-azidopyridine, a versatile building block in medicinal chemistry and materials science. The inherent reactivity of the azide functional group necessitates a thorough understanding of its thermal stability and decomposition pathways for safe handling and effective utilization in synthetic applications. This document outlines the primary decomposition mechanisms, products, and available thermal analysis data, offering valuable insights for researchers, scientists, and drug development professionals.

Core Concepts: Mechanism of Thermal Decomposition

The thermal decomposition of this compound is primarily initiated by the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process that results in the formation of a highly reactive electron-deficient intermediate known as 4-pyridylnitrene. This initial step is generally considered the rate-limiting stage of the decomposition process.

The subsequent fate of the 4-pyridylnitrene intermediate is dependent on the specific reaction conditions, such as temperature and pressure. In the gas phase, under flash vacuum thermolysis (FVT) conditions, the triplet state of 4-pyridylnitrene can be generated. This triplet nitrene is known to dimerize, leading to the formation of 4,4'-azopyridine as the major product at moderately high temperatures.

Under more forcing FVT conditions, the highly energetic 4-pyridylnitrene can undergo complex rearrangements, including ring contraction. This pathway leads to the formation of isomeric cyanopyrroles, specifically 2- and 3-cyanopyrroles. In the solid state or in solution, the intermolecular reactions of the nitrene intermediate can lead to the formation of an amorphous, polyconjugated solid material.

Quantitative Thermal Analysis Data

While specific quantitative thermal analysis data for the parent this compound is not extensively reported in the literature, studies on halogenated derivatives provide valuable insights into the expected thermal stability. The onset of decomposition for these related compounds typically occurs between 119 °C and 135 °C, with significant energy release.

| Compound | Onset Temperature (°C) | Exotherm (kJ/mol) | Reference |

| Halogenated Azidopyridines (general range) | 119 - 135 | 228 - 326 | [1] |

Note: This table provides data for halogenated azidopyridines as a proxy for the thermal behavior of this compound. Researchers should perform their own thermal analysis on this compound to determine its specific decomposition profile.

Products of Thermal Decomposition

The products of the thermal decomposition of this compound are highly dependent on the experimental conditions.

| Condition | Major Products | Minor Products |

| Flash Vacuum Thermolysis (FVT) at 400 °C | 4,4'-Azopyridine | - |

| Forcing Flash Vacuum Thermolysis (FVT) | - | 2-Cyanopyrrole, 3-Cyanopyrrole |

| Solid-State/Solution Thermolysis | Amorphous polyconjugated solid | - |

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Methodology:

-

A small sample of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed. An empty, hermetically sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flowing at 50 mL/min).

-

The heat flow to the sample is monitored as a function of temperature. The onset of an exothermic peak indicates the beginning of decomposition.

Flash Vacuum Thermolysis (FVT)

Objective: To generate and study the gas-phase decomposition products of this compound.

Methodology:

-

The FVT apparatus consists of a sublimation tube, a pyrolysis tube (typically quartz), a furnace, and a cold trap cooled with liquid nitrogen.

-

The pyrolysis tube is heated to the desired temperature (e.g., 400 °C) under high vacuum (typically 10⁻⁴ to 10⁻⁶ Torr).

-

A sample of this compound is placed in the sublimation tube and gently heated to induce sublimation.

-

The vapor of this compound is passed through the hot pyrolysis tube, where decomposition occurs.

-

The decomposition products are collected in the liquid nitrogen cold trap.

-

The collected products can then be analyzed by various spectroscopic and chromatographic techniques.

Visualized Pathways and Workflows

Caption: Primary thermal decomposition pathways of this compound.

Caption: Experimental workflow for DSC analysis.

Safety Considerations

Organic azides are potentially explosive and should be handled with appropriate safety precautions. They can be sensitive to heat, shock, and friction. All work with this compound should be conducted in a well-ventilated fume hood, and personal protective equipment, including safety glasses, lab coat, and gloves, should be worn. The quantities of azides used should be kept to a minimum, and they should be stored away from heat and sources of ignition.

References

The Versatile Reactivity of 4-Azidopyridine with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidopyridine is a versatile and highly reactive building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nature of the pyridine ring and the rich chemistry of the azide functional group, make it a valuable precursor for a wide array of nitrogen-containing heterocyclic compounds. This guide provides an in-depth exploration of the core reactivity of this compound with various nucleophiles, focusing on key reaction classes including nucleophilic aromatic substitution, 1,3-dipolar cycloadditions, and Staudinger reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.

Core Reactivity of this compound

The reactivity of this compound is dominated by two main centers: the electron-deficient C4 position of the pyridine ring and the azide functional group itself. This dual reactivity allows for a diverse range of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen atom).[1][2][3] This is because the anionic intermediate (Meisenheimer complex) formed during the reaction is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom.[1][2]

This principle is leveraged in one of the common syntheses of this compound itself, where a 4-halopyridine (e.g., 4-chloropyridine) is treated with an azide salt, such as sodium azide.[4] The halide at the 4-position acts as a good leaving group, readily displaced by the nucleophilic azide ion.[4]

Caption: SNAr mechanism for the synthesis of this compound.

1,3-Dipolar Cycloaddition Reactions

The azide functional group in this compound can act as a 1,3-dipole, enabling it to participate in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes.[4] This reaction is a cornerstone of "click chemistry," a class of reactions known for their high yields, broad scope, and generation of inoffensive byproducts.[4]

-

Thermal Cycloaddition: In the absence of a catalyst, the reaction of this compound with an alkyne, such as phenylacetylene, typically requires elevated temperatures (e.g., >100 °C in toluene or xylene) and results in a mixture of regioisomeric 1,2,3-triazoles (1,4- and 1,5-disubstituted products).[5]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction is a premier example of click chemistry, offering exceptional efficiency and regioselectivity.[4] When this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst, it reliably and exclusively yields the 1,4-disubstituted triazole isomer.[4]

References

- 1. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 4. This compound | 39910-67-3 | Benchchem [benchchem.com]

- 5. The Hexacoordinate Si Complex SiCl4(this compound)2—Crystallographic Characterization of Two Conformers and Probing the Influence of SiCl4-Complexation on a Click Reaction with Phenylacetylene [mdpi.com]

A Historical Perspective on Azidopyridine Chemistry: From Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemistry of azidopyridines represents a fascinating journey from a class of compounds initially handled with caution due to their energetic nature to their current status as versatile building blocks in organic synthesis and medicinal chemistry. This technical guide provides an in-depth historical perspective on the core aspects of azidopyridine chemistry, detailing the evolution of synthetic methodologies, key reactions, and their burgeoning role in drug discovery. Quantitative data from seminal publications are summarized, and detailed historical experimental protocols are provided to offer a comprehensive understanding of the field's development.

Early Discoveries and Synthetic Foundations

The story of azidopyridines is intrinsically linked to the broader history of organic azides, which began with the synthesis of phenyl azide by Peter Griess in 1864. However, the specific exploration of azidopyridines came much later. Early researchers approached these nitrogen-rich heterocyclic compounds with considerable apprehension due to their potential instability.

One of the foundational reports in the synthesis of related azido-N-heterocycles was by T. Itai and S. Kamiya in 1963, focusing on azidopyridazine 1-oxides. Their work laid the groundwork for the synthesis of azidopyridines. The primary historical methods for the synthesis of azidopyridines have been nucleophilic substitution and the diazotization of aminopyridines.

Nucleophilic Substitution

Early syntheses often involved the displacement of a halide from a halopyridine with an azide salt. For instance, the synthesis of 4-azido-2,3,5,6-tetrafluoropyridine was achieved by treating pentafluoropyridine with sodium azide in acetonitrile. This method proved effective for activated pyridine rings.

Diazotization of Aminopyridines

The diazotization of aminopyridines followed by the introduction of the azide group has been a cornerstone of azidopyridine synthesis. This method involves the conversion of an aminopyridine to a diazonium salt, which is then reacted with sodium azide to yield the corresponding azidopyridine.

Historical Experimental Protocol: Synthesis of 2-Azidopyridine (Adapted from early methodologies)

To a solution of 2-hydrazinopyridine in dilute hydrochloric acid, a solution of sodium nitrite in water was added dropwise at a low temperature (0-5 °C). The reaction mixture was stirred for a short period, after which a solution of sodium azide in water was added. The resulting mixture was allowed to react, and the 2-azidopyridine was then extracted. Early reports on similar transformations, such as the synthesis of 6-azidotetrazolo[1,5-b]pyridazine from the corresponding hydrazine, indicated the explosive nature of the product upon decomposition.[1]

| Precursor | Reagents | Conditions | Product | Reported Yield | Reference |

| 2-Hydrazinopyridine | 1. HCl, NaNO22. NaN3 | 0-5 °C | 2-Azidopyridine | Not specified in early public literature | Conceptual adaptation |

| Pentafluoropyridine | NaN3 | Acetonitrile | 4-Azido-2,3,5,6-tetrafluoropyridine | Good | Banks & Sparkes |

| 4-Aminopyridine | NaNO2, NaN3 | Aqueous HCl | 4-Azidopyridine | ~86% (in later optimized procedures) | General method |

Logical Workflow for Early Azidopyridine Synthesis

Caption: Early synthetic routes to azidopyridines.

Key Reactions and Mechanistic Insights

The chemical reactivity of azidopyridines has been a subject of intense study, revealing a rich landscape of transformations that have been harnessed for various synthetic applications.

Azide-Tetrazole Tautomerism

A fundamental characteristic of 2-azidopyridines is their existence in equilibrium with the fused tetrazolo[1,5-a]pyridine ring system. This ring-chain tautomerism is influenced by the electronic nature of substituents on the pyridine ring and the solvent. Electron-withdrawing groups tend to favor the azide form, while electron-donating groups can shift the equilibrium towards the tetrazole isomer. Early studies by Itai and Kamiya on related azido-N-heterocycles provided crucial insights into this phenomenon.

Equilibrium Diagram: Azide-Tetrazole Tautomerism

Caption: Azide-tetrazole equilibrium in 2-azidopyridine.

Photochemistry and Thermolysis: The Generation of Pyridylnitrenes

Upon photolysis or thermolysis, azidopyridines extrude molecular nitrogen to generate highly reactive pyridylnitrene intermediates. These nitrenes can undergo a variety of subsequent reactions, including ring expansion, ring contraction, and insertion reactions. Early photochemical studies laid the foundation for understanding the complex reaction pathways of these transient species. For example, the photolysis of this compound 1-oxide was found to be dominated by triplet nitrene chemistry.[2]

| Azidopyridine Derivative | Conditions | Intermediate | Major Product Type(s) |

| This compound 1-oxide | Photolysis (LFP) | Triplet 4-nitrenopyridine-1-oxide | Azo-dimer |

| 4-Azido-2,3,5,6-tetrafluoropyridine | Thermolysis | Tetrafluoro-4-pyridylnitrene | C-H insertion products, anilino derivatives |

1,3-Dipolar Cycloadditions

The azide functionality in azidopyridines can act as a 1,3-dipole and readily participate in cycloaddition reactions with various dipolarophiles, most notably alkynes, to form stable 1,2,3-triazole rings. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a modern development, the fundamental 1,3-dipolar cycloaddition reactivity of azides has been known for much longer. Early examples include the reaction of 4-azido-2,3,5,6-tetrafluoropyridine with diphenylacetylene and phenylacetylene.[3]

The Role of Azidopyridines in Drug Discovery: A Historical View

The incorporation of the pyridine scaffold is a well-established strategy in medicinal chemistry due to its ability to engage in hydrogen bonding and its presence in numerous natural products and pharmaceuticals. The azido group provides a versatile handle for further functionalization, making azidopyridines attractive building blocks in drug discovery.

While the widespread use of azidopyridines in drug development is a more recent trend, spurred by the advent of click chemistry for bioconjugation and lead optimization, the potential of azido-N-heterocycles as bioactive agents was recognized earlier. For instance, the work by Itai and Kamiya in 1963 on azidopyridazine 1-oxides was driven by the search for potential anticancer and bacteriostatic agents.[1] This early research, though not directly on azidopyridines, highlights the initial interest in the pharmacological potential of this class of compounds.

The development of modern drug discovery has seen a shift from serendipitous findings to rational drug design. In this context, azidopyridines have emerged as valuable tools for creating libraries of diverse compounds for high-throughput screening and for the synthesis of complex molecular architectures with potential therapeutic applications.

Drug Discovery Workflow Incorporating Azidopyridines

Caption: Role of azidopyridines in modern drug discovery.

Conclusion

The chemistry of azidopyridines has evolved significantly from its early days. Initial concerns about the stability of these energetic materials have given way to a deep appreciation of their synthetic versatility. The foundational work on their synthesis, the exploration of their unique reactivity, including the azide-tetrazole tautomerism and the generation of pyridylnitrenes, and their application in 1,3-dipolar cycloadditions have paved the way for their current prominence in organic synthesis and medicinal chemistry. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the historical foundations of azidopyridine chemistry will undoubtedly continue to inspire new innovations and applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Unraveling the Electronic Blueprint of 4-Azidopyridine: A Technical Guide

For Immediate Release

In the intricate world of molecular science, understanding the electronic structure of a compound is paramount to unlocking its potential in various applications, from medicinal chemistry to materials science. This technical guide delves into the core electronic characteristics of 4-azidopyridine, a molecule of significant interest due to its versatile reactivity and role as a building block in the synthesis of novel heterocyclic compounds. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, amalgamating experimental data and theoretical insights to illuminate the molecule's fundamental properties.

Molecular Geometry and Spectroscopic Profile

The precise arrangement of atoms and their electronic environment dictates the chemical behavior of this compound. While a crystal structure for the pure compound remains elusive in the literature, valuable insights into its geometry have been gleaned from the crystallographic analysis of its complex with silicon tetrachloride, SiCl₄(this compound)₂. This analysis provides key bond lengths and angles, offering a foundational understanding of the molecule's conformation in a coordinated state.

Spectroscopic techniques provide a window into the electronic transitions and vibrational modes of this compound. The characteristic asymmetric stretching vibration of the azide group is a prominent feature in its infrared and Raman spectra, typically observed in the range of 2093-2135 cm⁻¹.[1] In the Raman spectra of two different conformers of the SiCl₄(this compound)₂ complex, this azide stretch appears at 2114 cm⁻¹ and 2126 cm⁻¹, highlighting the sensitivity of this vibrational mode to the molecule's local environment.[1]

The electronic absorption spectrum of this compound has been investigated in a variety of polar and non-polar solvents.[2] These studies reveal that the electronic transitions are sensitive to the solvent's polarity, indicating a change in the dipole moment of the molecule upon excitation.[2] While the azide-tetrazole equilibrium is a known phenomenon for some azido-heterocycles, spectroscopic evidence suggests that under typical conditions, this compound exists predominantly in the azide form.[2] The observed spectra are characterized by overlapping π → π* transitions.[2]

Theoretical Insights into Electronic Structure

Computational chemistry provides a powerful lens through which to examine the electronic landscape of this compound. Density Functional Theory (DFT) calculations have been employed to predict its optimized geometry, analyze reaction energetics, and understand the nature of its molecular orbitals. While specific computational studies detailing the electronic properties of the isolated this compound molecule are not extensively reported in the reviewed literature, studies on the related 2-azidopyridine isomer offer valuable comparative insights. For cis-2-azidopyridine, time-dependent DFT (TD-DFT) calculations have predicted several excited states, all having π-π* character.[3] Such theoretical calculations are instrumental in assigning the electronic transitions observed in experimental UV-Vis spectra.

Synthesis and Photochemical Reactivity

The synthesis of this compound is most commonly achieved through two primary routes. One established method involves the diazotization of 4-aminopyridine, followed by nucleophilic displacement with an azide salt. This procedure, while reliable with high reported yields, requires careful temperature control to manage the stability of the intermediate diazonium salt. A more streamlined one-pot synthesis has also been developed, converting 4-aminopyridine to this compound via in-situ diazotization and azide transfer, offering improved operational efficiency.

A key aspect of the electronic structure of this compound is its photochemical reactivity. Upon photolysis, it undergoes the loss of a nitrogen molecule to generate a highly reactive 4-pyridylnitrene intermediate.[1] This transient species can exist in two electronic spin states: a singlet and a triplet state.[1] The subsequent reactions of this nitrene are a subject of significant research, leading to the formation of various heterocyclic compounds. Laser flash photolysis studies on the related this compound-1-oxide have shown that the triplet nitrene is the predominant reactive intermediate.[1]

Quantitative Data Summary

For ease of comparison, the available quantitative data on this compound and its derivatives are summarized in the following tables.

Table 1: Vibrational Spectroscopy Data

| Species | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| This compound | Infrared | 2093-2135 | N₃ asymmetric stretch | [1] |

| SiCl₄(this compound)₂ (conformer 1) | Raman | 2114 | N₃ stretch | [1] |

| SiCl₄(this compound)₂ (conformer 2) | Raman | 2126 | N₃ stretch | [1] |

Table 2: Experimental UV-Vis Absorption Maxima of Azidopyridines in Ethanol

| Compound | λ_max (nm) | Molar Absorptivity (ε) | Assignment | Reference |

| 3-Azidopyridine | 287 | 4980 | π → π | [2] |

| 270 | 3600 | π → π | [2] | |

| 245 | 16300 | π → π* | [2] |

Note: Specific data for this compound was not explicitly provided in the table format of the source material, but the text indicates its spectrum has been studied.

Table 3: Calculated Electronic Transitions for cis-2-Azidopyridine (TD-B3LYP/6-311+G(d,p))

| Excited State | Wavelength (nm) | Oscillator Strength | Character | Reference |

| S1 | 266.4 | 0.134 | π → π | [4] |

| S2 | 239.4 | - | π → π | [3] |

| S3 | 199.4 | - | π → π | [3] |

| S4 | 196.1 | 0.02 | π → π | [4] |

Note: This data is for the 2-azido isomer and is provided for comparative purposes.

Experimental Protocols

Synthesis of this compound via Diazotization of 4-Aminopyridine

A common and high-yielding method for the synthesis of this compound involves the diazotization of 4-aminopyridine followed by treatment with an azide salt. The following is a generalized protocol based on literature descriptions:

-

Dissolution: 4-Aminopyridine is dissolved in an acidic aqueous solution (e.g., hydrochloric acid or sulfuric acid) and cooled to a low temperature, typically between 0 and 5 °C, using an ice bath. Low temperatures are crucial to maintain the stability of the diazonium salt intermediate.

-

Diazotization: A solution of sodium nitrite in water is added dropwise to the cooled solution of 4-aminopyridine. The addition is performed slowly to control the exothermic reaction and maintain the low temperature. This step generates the in-situ 4-pyridyldiazonium salt.

-

Azide Addition: A solution of sodium azide in water is then added dropwise to the reaction mixture. This results in the nucleophilic displacement of the diazonium group by the azide ion, forming this compound.

-

Work-up: After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete reaction. The product can then be extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by methods such as column chromatography or recrystallization.

Caution: Azide compounds can be explosive, and appropriate safety precautions, including the use of a blast shield, should be taken.

Visualizing Key Relationships

Logical Flow of this compound Synthesis and Reactivity

Caption: Synthetic pathway and photochemical decomposition of this compound.

This technical guide provides a foundational understanding of the electronic structure of this compound, drawing from available experimental and theoretical data. Further research, particularly the determination of the crystal structure of the pure compound and more detailed computational studies, will undoubtedly provide a more refined picture of this versatile molecule and pave the way for its expanded application in science and technology.

References

In-Depth Technical Guide to the Hazards and Toxicity of 4-Azidopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and toxicological profile of 4-azidopyridine. The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, risk assessment, and understanding of the potential biological effects of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on available data.[1]

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Quantitative Toxicological Data

Table 2: Acute Oral Toxicity Data for a Structurally Related Compound

| Compound | Test Species | Route | LD50 | Reference |

| 4,4'-Azopyridine | Rat | Oral | ~ 100 mg/kg (estimated) |

Note: This value is for 4,4'-azopyridine and should be used as an estimation for this compound with caution. The differing functional groups (azo vs. azide) will influence the toxicological profile.

Mechanism of Toxicity: The Role of the Azide Group and Nitrene Intermediates

The primary mechanism of toxicity for this compound is believed to be associated with the reactivity of the azide functional group and its ability to form a highly reactive nitrene intermediate. Organic azides are known to be unstable and can decompose upon exposure to heat, light, or certain chemical conditions to release nitrogen gas (N₂) and form a nitrene.

In the case of this compound, this decomposition leads to the formation of 4-pyridylnitrene. Nitrenes are highly reactive, electron-deficient species that can undergo a variety of reactions with biological macromolecules, including proteins and nucleic acids. These non-specific reactions can lead to cellular damage, disruption of normal cellular processes, and ultimately, toxicity.

Experimental Protocols for Toxicological Assessment

Standardized protocols are essential for the accurate and reproducible assessment of the toxicological properties of a chemical. The following are outlines of key in vitro and in vivo assays that can be used to evaluate the toxicity of this compound, based on OECD guidelines and common laboratory practices.

In Vitro Cytotoxicity Assay

This assay determines the concentration of a substance that is toxic to cultured cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Bacterial Reverse Mutation Test (Ames Test)

This test is used to assess the mutagenic potential of a chemical.

-

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine, meaning they require histidine for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.

-

Methodology:

-

Strain Preparation: Grow cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) overnight.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Add the mixture to a molten top agar and pour it onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is reproducible.

-

In Vitro Micronucleus Assay

This assay detects genotoxic damage that can lead to the formation of micronuclei in the cytoplasm of interphase cells.

-

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their formation is a result of chromosomal breakage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity).

-

Methodology:

-

Cell Culture and Treatment: Treat a suitable mammalian cell line (e.g., CHO, V79, L5178Y) with various concentrations of this compound, including a vehicle and a positive control.

-

Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one nuclear division.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000) for each concentration.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

-

Comet Assay (Single Cell Gel Electrophoresis)

This is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

-

Principle: Cells are embedded in a low-melting-point agarose gel on a microscope slide, lysed with detergent and high salt to remove membranes, cytoplasm, and nucleoplasm, leaving behind the nucleoid containing the DNA. The DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head"). The intensity and length of the comet tail are proportional to the amount of DNA damage.

-

Methodology:

-

Cell Preparation and Treatment: Expose cells in suspension or from a tissue sample to this compound.

-

Slide Preparation: Mix the cells with low-melting-point agarose and layer them onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a lysis solution.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail, tail moment).

-

Safe Handling and Disposal

Given its hazardous nature, strict safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Avoid generating dust. Keep away from heat, sparks, and open flames, as organic azides can be explosive.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contaminated materials should be treated as hazardous waste.

Conclusion

This compound is a chemical with significant toxicological potential, primarily due to the reactivity of its azide group and the formation of a highly reactive nitrene intermediate upon decomposition. While specific quantitative toxicity data for this compound is limited, the available GHS classifications and data from related compounds indicate that it should be handled with care. The experimental protocols outlined in this guide provide a framework for a comprehensive toxicological evaluation of this and similar compounds. Researchers and professionals working with this compound must adhere to strict safety protocols to minimize exposure and mitigate risks. Further research is warranted to fully characterize its toxicological profile and to establish definitive quantitative toxicity values.

References

Methodological & Application

Application Notes and Protocols for 4-Azidopyridine in Copper-Catalyzed Click Chemistry (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-azidopyridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This powerful and versatile reaction enables the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction to this compound in CuAAC

This compound is a versatile building block in organic synthesis, particularly valued for its participation in CuAAC reactions. The pyridine moiety introduces a key structural and functional element into the resulting triazole products. Pyridine rings are prevalent in numerous pharmaceuticals due to their ability to engage in hydrogen bonding, act as a basic center, and coordinate to metal ions, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

The CuAAC reaction itself is renowned for its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and the formation of a stable, aromatic triazole linkage.[1][2] This makes the combination of this compound with various alkynes via CuAAC a highly attractive strategy for the rapid generation of compound libraries for drug screening and the synthesis of complex molecular architectures.[3]

Core Reaction and Mechanism

The fundamental transformation involves the [3+2] cycloaddition of the azide group of this compound with a terminal alkyne, catalyzed by a copper(I) species. The reaction proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer.[2]

A simplified representation of the CuAAC reaction is as follows:

Figure 1: General scheme of the CuAAC reaction with this compound.

The catalytic cycle, while complex, is generally understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then undergoes ring contraction and protonolysis to yield the triazole product and regenerate the copper(I) catalyst.[2]

Experimental Data Summary

The following table summarizes the reaction conditions and yields for the CuAAC reaction between this compound and various terminal alkynes, demonstrating the broad applicability of this methodology.

| Entry | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) |

| 1 | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | 95 |

| 2 | 1-Ethynyl-4-fluorobenzene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | 92 |

| 3 | 1-Ethynyl-4-methoxybenzene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | 96 |

| 4 | Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 16 | 88 |

| 5 | 3-Phenyl-1-propyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 14 | 90 |

| 6 | 1-Heptyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 18 | 85 |

Note: The data presented here is a representative summary based on typical outcomes for CuAAC reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Detailed Experimental Protocols

General Protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and a terminal alkyne using a copper(II) sulfate/sodium ascorbate catalytic system.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-BuOH and water (10 mL).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv) in water (1 mL).

-

Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture may change color, indicating the formation of the active Cu(I) catalyst.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Once the reaction is complete, dilute the mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Figure 2: Experimental workflow for the CuAAC reaction of this compound.

Signaling Pathways and Logical Relationships

The application of this compound in drug discovery often involves its incorporation into molecules designed to interact with specific biological targets. The resulting pyridinyl-triazole core can serve as a key pharmacophore, influencing the binding affinity and selectivity of the compound.

References

Protocol for Staudinger Ligation with 4-Azidopyridine: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Staudinger ligation is a highly selective and bioorthogonal reaction used for the covalent modification of biomolecules and the synthesis of complex organic structures. This reaction occurs between an azide and a phosphine equipped with an electrophilic trap, forming a stable amide bond. This application note provides a detailed protocol for the Staudinger ligation of 4-azidopyridine, a versatile building block in medicinal chemistry and chemical biology. The protocol is based on established principles of the Staudinger reaction, where triphenylphosphine is a commonly used phosphine reagent.[1][2][3] The reaction proceeds through the formation of an iminophosphorane (aza-ylide) intermediate, which is subsequently trapped to form the final amide product.[4][5]

Reaction Principle

The Staudinger ligation is a two-step process initiated by the reaction of a phosphine with an azide.[1] In the context of this protocol, a triarylphosphine attacks the terminal nitrogen of this compound to form a phosphazide intermediate. This intermediate then loses a molecule of dinitrogen gas to generate an iminophosphorane. In the Staudinger ligation, the phosphine reagent is engineered to contain an electrophilic group (e.g., an ester) that intramolecularly traps the aza-ylide, leading to the formation of a stable amide bond after hydrolysis. For the purpose of this generalized protocol, we will first consider the foundational Staudinger reaction (reduction to the amine) which precedes the ligation step.

Key Reagents and Equipment

Reagents:

-

This compound

-

Triphenylphosphine or other suitable triarylphosphine (e.g., phosphines with ortho-ester groups for ligation)

-

Anhydrous Tetrahydrofuran (THF)

-

Water (deionized)

-

Di-tert-butyl dicarbonate (Boc anhydride) - for characterization of the amine product if ligation is not the intended next step

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Experimental Protocol: Staudinger Reaction of this compound

This protocol details the Staudinger reaction of this compound with triphenylphosphine to yield 4-aminopyridine upon hydrolysis. This foundational reaction is the first step in a Staudinger ligation. For a true ligation that forms an amide bond, a phosphine with an integrated electrophilic trap would be used, and the workup would be adjusted accordingly to isolate the amide product.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF (e.g., 20 mL for a 2.31 mmol scale).[6]

-

Addition of Reagents: To this solution, add triphenylphosphine (2.0 eq) and water (10.0 eq) at room temperature.[6]

-

Reaction Conditions: Heat the reaction mixture to 65 °C under a reflux condenser.[6]

-

Monitoring the Reaction: Stir the reaction for approximately 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting azide.

-

Workup:

-

Allow the mixture to cool to room temperature.[6]

-

Pour the reaction mixture into water and extract with ethyl acetate.[6]

-

Wash the combined organic layers with brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.[6]

Data Presentation

While specific yield data for the Staudinger ligation of this compound is not extensively published, the efficiency of the Staudinger reaction is influenced by the electronic properties of both the azide and the phosphine. Electron-deficient azides, such as perfluoroaryl azides, have been shown to react significantly faster than conventional azides.[7] The reaction between methyl 4-azido-2,3,5,6-tetrafluorobenzoate and a phosphine ester, for instance, exhibits a rate constant of 18 M⁻¹ s⁻¹.[7] This is substantially faster than the classic Staudinger ligation.[7]

| Reactant 1 | Reactant 2 | Rate Constant (k_obs) | Reference |

| Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | Methyl 2-(diphenylphosphanyl)benzoate | 18 M⁻¹ s⁻¹ | [7] |

| 1-Azido-4-nitrobenzene | Triphenylphosphine | 0.611 M⁻¹ s⁻¹ | [7] |

| Classic Staudinger Ligation Reactants | 1.9 x 10⁻³ M⁻¹ s⁻¹ | [7] |

Mandatory Visualizations

Staudinger Ligation Mechanism

References

- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 2. Staudinger Ligation [sigmaaldrich.com]

- 3. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]

- 4. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 6. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 7. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 4-Azidopyridine as a Photoaffinity Labeling Reagent

Audience: Researchers, scientists, and drug development professionals.

Introduction to Photoaffinity Labeling (PAL) with 4-Azidopyridine

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize ligand-receptor interactions within complex biological systems.[1][2] The methodology relies on a specially designed chemical probe, known as a photoaffinity probe (PAP). A typical PAP consists of three essential components: a pharmacophore (a ligand that recognizes a specific target), a photoreactive group, and a reporter tag for detection and enrichment.[1]

Upon binding to its target, the probe is irradiated with UV light, which activates the photoreactive group. This generates a highly reactive, short-lived intermediate that forms a stable, covalent bond with the target molecule, effectively "labeling" it.[1] Subsequent use of the reporter tag allows for the isolation and identification of the labeled biomolecule, typically a protein.